Ethyl Octanoate - d5 Ethyl Octanoate - d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211413
InChI:
SMILES:
Molecular Formula: C10H15D5O2
Molecular Weight: 177.295

Ethyl Octanoate - d5

CAS No.:

Cat. No.: VC0211413

Molecular Formula: C10H15D5O2

Molecular Weight: 177.295

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Ethyl Octanoate - d5 -

Specification

Molecular Formula C10H15D5O2
Molecular Weight 177.295

Introduction

Chemical Structure and Properties

Ethyl Octanoate-d5 is a fatty acid ethyl ester with five deuterium atoms replacing specific hydrogen positions in the molecular structure. The parent compound, ethyl octanoate, results from the formal condensation of octanoic acid with ethanol and plays roles as both a metabolite and flavor compound .

Molecular Composition

The chemical properties of Ethyl Octanoate-d5 closely resemble those of the non-deuterated parent compound with some modifications due to the isotopic substitution:

PropertyValue
Molecular FormulaC₁₀H₁₅D₅O₂
Monoisotopic Molecular Weight~177.17 g/mol
CAS Registry NumberNot specifically identified in search results
IUPAC NameEthyl octanoate-d5
InChI KeyVariant of YYZUSRORWSJGET-UHFFFAOYSA-N

Physical Properties

Based on the characteristics of regular ethyl octanoate, the d5 variant would exhibit similar physical properties with slight modifications due to the deuterium isotope effect:

PropertyExpected Value
Physical StateLiquid at room temperature
Boiling PointComparable to ethyl octanoate (~191°C)
LogPApproximately 3.2-3.9
Water SolubilityLow (similar to ethyl octanoate)

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of Ethyl Octanoate-d5 typically follows esterification pathways similar to those used for other deuterated analogs, with modifications to achieve the specific d5 labeling pattern:

  • Esterification of partially deuterated octanoic acid with ethanol

  • Esterification of octanoic acid with partially deuterated ethanol

  • Selective deuteration of regular ethyl octanoate

Laboratory Scale Production

For research applications, the compound is typically synthesized through controlled esterification reactions using appropriate deuterium sources. Unlike the d15 variant where all fifteen hydrogen atoms are replaced with deuterium, the d5 variant requires selective deuteration at specific positions, making synthesis more challenging.

Analytical Applications

Role as an Internal Standard

Ethyl Octanoate-d5 serves as an internal standard in various analytical methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) analysis

  • Liquid Chromatography-Mass Spectrometry (LC-MS) applications

  • Quantification of ethyl octanoate in complex matrices

The five deuterium atoms provide sufficient mass difference from the non-deuterated compound, allowing accurate detection and quantification while maintaining similar chromatographic behavior .

Metabolic Tracing Studies

As a tracer molecule, Ethyl Octanoate-d5 enables researchers to:

  • Monitor metabolic transformations of fatty acid esters

  • Investigate biotransformation pathways

  • Determine pharmacokinetic parameters

The deuterium labeling allows for distinct mass spectrometric identification compared to endogenous compounds, while the partial deuteration (d5 vs. d15) provides a balance between isotopic effects and analytical sensitivity.

Comparison with Related Compounds

Ethyl Octanoate vs. Deuterated Variants

CompoundMolecular WeightPrimary ApplicationsIsotopic Properties
Ethyl Octanoate172.26 g/molFlavor component, metabolic studiesNatural isotopic abundance
Ethyl Octanoate-d5~177.17 g/molInternal standard, metabolic tracing5 deuterium atoms
Ethyl Octanoate-d15187.36 g/molComprehensive tracing studies15 deuterium atoms

Structural Considerations

The position of deuterium atoms in Ethyl Octanoate-d5 significantly impacts its utility as an analytical standard. Common deuteration patterns include:

  • Terminal methyl group deuteration

  • Ethyl ester portion deuteration

  • Strategic deuteration at metabolically stable positions

Biochemical Properties and Activities

Metabolic Considerations

Like regular ethyl octanoate, the d5 variant interacts with metabolic systems but with subtle differences due to deuteration:

  • Deuterium isotope effects may slightly alter reaction rates in enzymatic processes

  • The compound can serve as a substrate for esterases and other metabolic enzymes

  • Deuteration may affect lipophilicity and membrane permeability

Research Methodologies

Analytical Methods Development

Research involving Ethyl Octanoate-d5 typically employs sophisticated analytical methodologies:

  • Selective ion monitoring in mass spectrometry

  • Multiple reaction monitoring for enhanced specificity

  • Isotope dilution techniques for absolute quantification

Validation Parameters

When using Ethyl Octanoate-d5 as an internal standard, researchers typically evaluate:

ParameterTypical Acceptance Criteria
Recovery85-115%
LinearityR² > 0.995
PrecisionRSD < 15%
Stability<10% degradation under experimental conditions
Isotopic Purity>98% d5 content

Current Research Applications

Analytical Chemistry

The compound finds extensive application in analytical chemistry:

  • Quantitative analysis of ethyl octanoate in alcoholic beverages

  • Flavor profile studies in food products

  • Environmental monitoring of ester contaminants

Metabolomics and Pharmacokinetics

In metabolomic studies, Ethyl Octanoate-d5 serves as:

  • A tracer for fatty acid metabolism

  • A reference standard for fatty acid ethyl ester quantification

  • A tool for investigating metabolic disorders related to lipid processing

Limitations and Challenges

Analytical Considerations

When working with Ethyl Octanoate-d5, researchers should consider:

  • Potential for deuterium-hydrogen exchange during analysis

  • Matrix effects that may interfere with detection

  • Chromatographic behavior slightly different from non-deuterated analog

  • Mass spectrometric fragmentation patterns specific to deuterated positions

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